molecular formula C6H6Br2S B1590224 2,5-Dibromo-3,4-dimethylthiophene CAS No. 74707-05-4

2,5-Dibromo-3,4-dimethylthiophene

Cat. No.: B1590224
CAS No.: 74707-05-4
M. Wt: 269.99 g/mol
InChI Key: NIDAFLYKBAFSNA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethylthiophene is an organic compound with the chemical formula C8H8Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and two methyl groups at the 3 and 4 positions on the thiophene ring. It is typically a colorless to light yellow crystal or solid with a distinctive sulfide odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3,4-dimethylthiophene can be synthesized through the bromination of 3,4-dimethylthiophene. One common method involves the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is obtained by pouring the reaction mixture into ice water, followed by extraction with ether and drying over magnesium sulfate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3,4-dimethylthiophene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) and bases (e.g., sodium hydroxide) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 2,5-dichloro-3,4-dimethylthiophene, while nucleophilic substitution with a Grignard reagent can produce various organometallic derivatives .

Scientific Research Applications

2,5-Dibromo-3,4-dimethylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-3,4-dimethylthiophene in chemical reactions involves the activation of the thiophene ring by the bromine atoms, making it more susceptible to nucleophilic and electrophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and stability of the compound, facilitating various substitution reactions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-3,4-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups on the thiophene ring provides a balance that can be exploited in various synthetic applications .

Properties

IUPAC Name

2,5-dibromo-3,4-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDAFLYKBAFSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503270
Record name 2,5-Dibromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74707-05-4
Record name 2,5-Dibromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2,5-dibromo-3,4-dimethylthiophene described in the research?

A1: The paper highlights the synthesis of this compound via the bromodecarboxylation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylic acid. [] This method, while mentioned briefly in previous work by Melles and Backer (1953), is presented as a potentially valuable synthetic route to produce dibromothiophene derivatives. The significance lies in demonstrating the applicability of this reaction for producing specific dibromothiophene compounds, which may have further applications in organic synthesis.

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